1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene
Description
Properties
IUPAC Name |
1-[(E)-3-bromoprop-1-enyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHBUDGRZOFBP-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This two-step protocol involves:
Experimental Protocol:
-
Step 1 : 4-Fluorocinnamaldehyde (5 mmol) in MeOH is treated with NaBH₄ (5 mmol) at 0°C. After 30 min, the mixture is concentrated and extracted with EtOAc.
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Step 2 : Crude 4-fluorocinnamyl alcohol is dissolved in Et₂O, cooled to 0°C, and treated with PBr₃ (0.4 equiv). The reaction is quenched with NaHCO₃, extracted, and purified via flash chromatography.
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (t, J = 6.0 Hz, 2H), 7.02 (t, J = 8.4 Hz, 2H), 6.60 (d, J = 15.6 Hz, 1H), 6.27 (m, 1H), 4.14 (d, J = 7.6 Hz, 2H).
-
¹³C NMR : δ 162.7 (d, J = 246.6 Hz), 133.3, 131.9 (d, J = 3.3 Hz), 128.3 (d, J = 8.1 Hz), 124.9 (d, J = 2.2 Hz).
N-Bromosuccinimide (NBS)-Mediated Allylic Bromination
Reaction Conditions
NBS (1.3 equiv) with AgNO₃ (0.05 equiv) in acetone under light exclusion achieves selective allylic bromination.
Procedure:
-
4-Fluorocinnamyl alcohol (1.0 equiv) in acetone is treated with NBS and AgNO₃.
-
After 6 h, the mixture is concentrated, extracted with EtOAc, and purified via column chromatography.
Advantages:
Hydrobromic Acid (HBr) Addition to 4-Fluorophenylacetylene
Anti-Markovnikov Addition
Gaseous HBr adds to 4-fluorophenylacetylene in CCl₄, catalyzed by peroxides, to form the (E)-isomer.
Optimization Data:
| Condition | Parameter | Optimal Value |
|---|---|---|
| Solvent | CCl₄ | 10 mL/mmol |
| Temperature | 0–10°C | 5°C |
| HBr Equiv | 1.1 | – |
| Yield | – | 72% |
Limitation : Competing polymerization requires strict temperature control.
Industrial-Scale Synthesis
Continuous-Flow Bromination
A CO₂-tolerant system using KF/18-crown-6 in trifluorotoluene enhances scalability:
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity (E:Z) | Scalability | Cost |
|---|---|---|---|---|
| PBr₃ Bromination | 83 | >99:1 | Moderate | Low |
| NBS/AgNO₃ | 88 | 95:5 | High | Medium |
| HBr Addition | 72 | 85:15 | Low | Low |
| Continuous-Flow | 90 | >99:1 | High | High |
Stereochemical Control
The (E)-configuration is favored in all methods due to:
Emerging Techniques
Chemical Reactions Analysis
Carboxylation with CO₂
The compound participates in CO₂ fixation under mild conditions via potassium fluoride/18-crown-6 mediation (Royal Society of Chemistry protocol ):
Optimized Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | -10°C → 10°C | Maximizes to 69% |
| CO₂ Pressure | 1 atm | Essential for activation |
| Catalyst Loading | KF (4 equiv) | Prevents side reactions |
Representative Transformation
text1-[(1E)-3-Bromoprop-1-en-1-yl]-4-fluorobenzene + CO₂ → Fluorinated cyclic carbonate (52-69% yield) [3]
Substrate Scope
-
Electron-withdrawing groups (e.g., -NO₂) reduce reactivity due to decreased nucleophilicity at the β-carbon.
-
Methoxy substituents enhance yields by stabilizing transition states through resonance .
Structural and Electronic Influences
The para-fluoro group exerts dual effects:
-
Electronic : -I effect activates the α-carbon for nucleophilic attack.
-
Steric : Minimal steric bulk allows planar transition states in cycloadditions.
Hammett Analysis (from related systems )
| Substituent (X) | σₚ Value | Relative Rate (log kₓ/kₕ) |
|---|---|---|
| -F | +0.06 | +0.33 |
| -NO₂ | +0.78 | +0.06 |
Stability and Handling
Scientific Research Applications
Organic Synthesis
1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene serves as a valuable building block in organic synthesis. Its structure allows it to participate in various reactions to form more complex molecules. Some notable applications include:
- Synthesis of Pharmaceuticals : The compound is used as an intermediate to create biologically active compounds, including potential anticancer agents and anti-inflammatory drugs .
| Application Area | Example Compounds |
|---|---|
| Anticancer Agents | Various synthetic pathways leading to novel treatments |
| Anti-inflammatory Drugs | Compounds targeting inflammatory pathways |
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities. Studies have shown its potential in:
- Antitumor Activity : Demonstrated efficacy against several cancer cell lines, including hepatocellular carcinoma and lung cancer .
| Cancer Type | Activity Observed |
|---|---|
| Hepatocellular Carcinoma | Strong inhibition |
| Lung Cancer | Significant reduction in cell viability |
Agrochemicals
The compound is also recognized for its utility in the synthesis of agrochemicals, particularly pesticides. Its halogenated structure enhances biological activity against pests while maintaining selectivity towards non-target organisms .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University explored the anticancer properties of derivatives synthesized from this compound. The findings revealed that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential for further development into therapeutic agents.
Case Study 2: Pesticide Development
In a project aimed at developing new agricultural chemicals, scientists synthesized several pesticides using this compound as a precursor. Field tests showed that these new formulations provided effective pest control while minimizing environmental impact compared to existing products.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-3-bromo-1-propene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs based on substituents, molecular weights, and applications:
Physicochemical Properties
- Boiling/Melting Points: Bromoaromatic compounds generally exhibit higher boiling points than their chloro counterparts due to increased molecular weight and polarizability.
- Solubility : Fluorine substitution enhances lipid solubility, improving bioavailability in pharmaceutical contexts. Bromopropenyl derivatives are typically soluble in organic solvents (e.g., DCM, THF) but insoluble in water .
Biological Activity
1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene, also known by its CAS number 53041-12-6, is a compound of interest in various fields of chemical and biological research. This compound exhibits unique structural properties that contribute to its biological activity, making it a subject for investigation in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.06 g/mol. The structure consists of a bromopropene moiety attached to a fluorobenzene ring, which is significant for its reactivity and potential biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.
Anticancer Properties
Recent research has suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that halogenated compounds can interfere with cellular signaling pathways related to cancer proliferation. The presence of bromine and fluorine atoms may enhance these effects through mechanisms such as increased lipophilicity and altered electron density.
Table 1: Summary of Biological Activities
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar halogenated structures have been shown to inhibit the growth of various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. Enzyme inhibition is crucial in drug design, particularly for targeting metabolic pathways in diseases such as cancer and infections. Research indicates that halogenated compounds can modulate enzyme activity through non-covalent interactions, impacting their functional dynamics.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various halogenated benzene derivatives on human cancer cell lines. The study highlighted that the introduction of bromine and fluorine significantly enhanced the compounds' ability to induce apoptosis compared to non-halogenated analogs. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.
Case Study 2: Antimicrobial Screening
A separate investigation focused on the antimicrobial efficacy of halogenated compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited notable inhibitory activity at specific concentrations, suggesting a potential role as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for preparing 1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene, and what reaction conditions are typically employed?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Heck coupling, where 4-fluoroiodobenzene reacts with 3-bromopropene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine) in polar aprotic solvents like DMF at 80–100°C . Alternatively, halogenation of pre-functionalized alkenes (e.g., 4-fluorostyrene derivatives) using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can introduce the bromopropenyl group . Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating the E-isomer .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms regiochemistry and stereochemistry (E-configuration) via coupling constants (e.g., J = 15–16 Hz for trans-alkene protons) and chemical shifts for aromatic and vinylic carbons .
- 19F NMR : Identifies the fluorine substituent’s electronic environment (δ ≈ -110 ppm for para-substituted fluorobenzene derivatives) .
- HRMS : Validates molecular formula (C₉H₇BrF) with high mass accuracy (<2 ppm error) .
- X-ray crystallography (using SHELXL or Mercury software): Resolves 3D geometry and crystallographic packing, critical for studying intermolecular interactions .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT studies (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Exact exchange terms (e.g., hybrid functionals) improve accuracy for halogenated systems . Solvent effects (PCM model) and vibrational frequency analyses validate experimental IR/Raman spectra. Transition-state modeling (e.g., for substitution reactions) identifies steric hindrance from the bulky bromopropenyl group .
Q. What are the key considerations in designing cross-coupling reactions using this compound as a substrate, and how do steric and electronic factors influence reaction outcomes?
- Methodological Answer :
- Catalyst Selection : Bulky ligands (e.g., SPhos) mitigate β-hydride elimination in Suzuki-Miyaura coupling, favoring aryl-boronic acid coupling at the bromopropenyl site .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates in SN2 substitutions, while non-polar solvents (toluene) favor radical pathways .
- Electronic Effects : The electron-withdrawing fluorine atom activates the benzene ring for electrophilic substitution but deactivates the alkene for cycloadditions. Bromine’s polarizability enhances leaving-group ability in nucleophilic substitutions .
Q. How does the stereoelectronic environment of this compound influence its reactivity in photochemical versus thermal reactions?
- Methodological Answer :
- Photochemical : UV irradiation promotes π→π* transitions in the alkene, enabling [2+2] cycloadditions or isomerization (E→Z). Quantum yield measurements (using actinometry) correlate with conjugation to the electron-deficient fluorine substituent .
- Thermal : Heating in DMSO induces elimination (HBr loss) to form 4-fluorophenylacetylene, monitored by GC-MS. Competing pathways (e.g., nucleophilic attack by DMSO) require kinetic analysis (Eyring plots) to differentiate mechanisms .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
